4-(3,5-Difluorophenyl)-1H-1,2,3-triazole
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Overview
Description
4-(3,5-Difluorophenyl)-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions. For instance, 3,5-difluorophenyl azide can be reacted with an alkyne in the presence of a copper(I) catalyst to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products Formed:
Scientific Research Applications
4-(3,5-Difluorophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 3-(3,5-Difluorophenyl)propionic acid
- 1-(2,5/3,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones
- Furo- and pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness: 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct chemical properties and reactivity compared to other difluorophenyl compounds. Its ability to participate in “click chemistry” and form stable triazole rings makes it particularly valuable in various synthetic applications .
Properties
Molecular Formula |
C8H5F2N3 |
---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-2H-triazole |
InChI |
InChI=1S/C8H5F2N3/c9-6-1-5(2-7(10)3-6)8-4-11-13-12-8/h1-4H,(H,11,12,13) |
InChI Key |
LRIMZNGRNOWNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NNN=C2 |
Origin of Product |
United States |
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